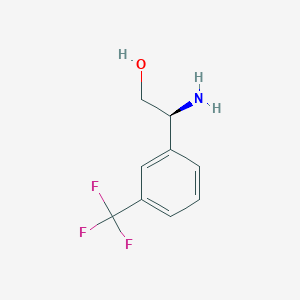

(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol

Description

(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol is a chiral β-amino alcohol featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring. The stereochemistry at the 2-position (S-configuration) and the electron-withdrawing trifluoromethyl group contribute to its unique physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEIEIUCYFMKJD-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246765 | |

| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325152-99-6 | |

| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325152-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-3-(trifluoromethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3’-trifluoromethylacetophenone using a carbonyl reductase enzyme. This biocatalytic process can be optimized by using recombinant Escherichia coli cells expressing the enzyme, along with specific reaction conditions such as the addition of surfactants like Tween-20 and natural deep eutectic solvents .

Industrial Production Methods

For industrial-scale production, the enzymatic reduction method is preferred due to its high efficiency and selectivity. The process involves the use of recombinant E. coli cells in a reaction medium containing choline chloride and lysine, which significantly enhances the catalytic efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate for Drug Synthesis

(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol is primarily utilized as an intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, notably aprepitant . This drug is used to prevent nausea and vomiting caused by chemotherapy and surgery. The synthesis involves the asymmetric reduction of specific precursors using this compound, leading to high yields of the desired enantiomerically enriched products.

| Application | Compound | Outcome |

|---|---|---|

| Synthesis of Aprepitant | Aprepitant | Production of a potent NK-1 receptor antagonist |

| Asymmetric Reduction | 3,5-BTAP | Optically active 3,5-bis(trifluoromethyl)phenyl ethanol |

Biocatalytic Processes

Efficient Production via Whole-cell Catalysis

Recent studies have demonstrated the use of this compound in biocatalytic processes for the production of various alcohols. For instance, it has been used in a micro-aerobic system with Candida tropicalis, achieving yields up to 86.2% for (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol under optimized conditions.

| Biocatalytic Process | Microorganism | Yield (%) |

|---|---|---|

| Production of (S)-1-[3,5-BTPE] | Candida tropicalis | 86.2% |

| Cofactor Regeneration | Whole-cell catalyst | Enhanced catalytic efficiency |

Chemical Catalysis

Versatile Reagent for Enantiomeric Synthesis

The compound serves as a reagent in various chemical catalysis applications, particularly in the asymmetric reduction of ketones to produce enantiomerically pure alcohols. This application is crucial for developing pharmaceuticals that require specific stereochemistry for efficacy.

| Catalytic Application | Substrate | Product |

|---|---|---|

| Asymmetric Reduction | 3,5-bis(trifluoromethyl)acetophenone (BTAP) | Optically active isomer of 3,5-BTPE |

Case Study 1: Synthesis of Aprepitant

In a detailed study published in Pharmaceutical Chemistry, researchers utilized this compound to synthesize aprepitant through a multi-step process involving asymmetric reduction techniques. The study highlighted the efficiency of using this compound as a chiral auxiliary, significantly enhancing the yield and purity of the final product.

Case Study 2: Biocatalytic Production

A research article focused on optimizing biocatalytic processes reported that using this compound as a substrate led to an impressive increase in product yield when combined with specific strains of Candida. The authors noted that adjusting the reaction conditions allowed for better substrate-catalyst interactions, resulting in higher efficiency.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Modifications

The biological and chemical profiles of (S)-2-amino-2-aryl ethanol derivatives are highly dependent on the substituents’ electronic nature and position on the phenyl ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Note: The 2-CF₃ analog shares the same molecular formula as the 3-CF₃ compound but differs in substituent position.

Physicochemical and Commercial Considerations

- Solubility: Hydrochloride salts (e.g., (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl) exhibit improved aqueous solubility compared to free bases, making them preferable for in vitro assays .

- Pricing: Fluorinated derivatives command higher prices due to synthetic complexity. For example, 1g of this compound costs $352.80, whereas non-fluorinated analogs like (S)-2-Amino-2-(3-chlorophenyl)ethanol are less expensive .

- Synthetic Accessibility: Compounds with multiple substituents (e.g., 4-fluoro-3-CF₃) require advanced fluorination techniques, as described in syntheses involving [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) .

Biological Activity

(S)-2-Amino-2-(3-trifluoromethylphenyl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C9H10F3NO

- Molecular Weight : 205.18 g/mol

- IUPAC Name : (2R)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol

The trifluoromethyl group (-CF3) is known for enhancing biological activity by increasing lipophilicity and altering electronic properties, which can improve binding affinity to biological targets.

This compound interacts with various biological pathways. The presence of the amino group allows it to participate in hydrogen bonding with target proteins, potentially influencing enzyme activity and receptor binding.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Modulation of Neurotransmitter Receptors : Its structural similarity to neurotransmitters suggests potential interactions with serotonin or dopamine receptors, affecting mood and cognition.

Biological Activities

- Antidepressant Effects

- Neuroprotective Properties

-

Anticancer Activity

- Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study 1: Antidepressant Activity

A study conducted on a series of trifluoromethyl-substituted phenylethanol derivatives demonstrated that this compound significantly inhibited serotonin uptake in vitro, showing promise as a potential antidepressant agent .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, this compound was found to reduce cell death and promote cell survival, indicating its potential utility in treating neurodegenerative diseases .

Comparative Analysis

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Serotonin reuptake inhibition | 6.3 μM |

| Dihydrobaicalein | PLK1 inhibition | 6.0 μM |

| Baicalein | Anticancer activity | 5.5 μM |

The comparative analysis shows that this compound has a competitive IC50 value against other known compounds with similar activities, indicating its potential as a lead compound in drug development.

Q & A

Q. Key Considerations :

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).

- Optimize reaction temperature and solvent polarity to minimize racemization.

Basic: How to characterize the compound’s structure and purity?

Methodological Answer:

Use a multi-technique approach:

- Spectroscopy :

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for similar Schiff bases (e.g., ethanol-based ligands) .

- HPLC-MS : Quantify purity (>98%) and detect impurities using C18 columns with acetonitrile/water gradients.

Q. Experimental Design :

- Docking Studies : Use AutoDock Vina to compare Gibbs free energy (ΔG) of (S)-isomer vs. analogs (e.g., -Cl or -CH₃ substituents).

- IC₅₀ Assays : Measure inhibition of target enzymes (e.g., collagenase) under varying pH and ionic strengths.

Data Contradiction Analysis :

If IC₅₀ values conflict with docking predictions:

- Re-evaluate protonation states (pKa shifts due to -CF₃).

- Validate binding modes via mutagenesis (e.g., replace Tyr201 with Ala).

Advanced: How to resolve discrepancies in metabolic stability data across in vitro models?

Methodological Answer:

Contradictions may arise from differences in cytochrome P450 (CYP) isoforms:

- Liver Microsomes : Incubate with human/rat microsomes + NADPH. Monitor degradation via LC-MS.

- Isotopic Labeling : Use ¹⁴C-labeled compound to trace metabolites.

- CYP Inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4).

Q. Key Findings :

- Chiral inversion is pH-dependent (faster in acidic environments).

- ADH isoforms (e.g., ADH1B) may catalyze stereochemical conversion .

Basic: Safety protocols for handling fluorinated amino alcohols

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritancy.

- Waste Disposal : Neutralize acidic/basic residues before disposal.

- Spill Management : Absorb with vermiculite and treat with 10% NaOH solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.